

Investigating CCR5 Function Using Aplaviroc: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aplaviroc*

Cat. No.: *B1665140*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the trafficking and effector functions of various immune cells, including memory/effector T-lymphocytes, macrophages, and immature dendritic cells.[1] It also serves as the primary co-receptor for the entry of R5-tropic strains of the human immunodeficiency virus (HIV).[1][2] **Aplaviroc** (formerly known as AK602 or GW-873140) is a potent, noncompetitive allosteric antagonist of the CCR5 receptor.[3][4] By binding to a hydrophobic pocket within the transmembrane helices of CCR5, **Aplaviroc** induces a conformational change in the receptor that prevents its interaction with viral envelope glycoprotein gp120, thereby inhibiting viral entry.[2][3][5] Although its clinical development for HIV treatment was halted due to concerns of hepatotoxicity, **Aplaviroc** remains a valuable tool for researchers investigating the multifaceted functions of CCR5.[4][6][7] This guide provides an in-depth overview of the use of **Aplaviroc** in studying CCR5, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding **Aplaviroc**'s interaction with and inhibition of CCR5.

Table 1: In Vitro Anti-HIV-1 Activity of **Aplaviroc**

HIV-1 Strain	Assay Type	IC50 (nM)	Reference
HIV-1Ba-L	Antiviral Assay	0.1 - 0.4	[8]
HIV-1JRFL	Antiviral Assay	0.1 - 0.4	[8]
HIV-1MOKW	Antiviral Assay	0.1 - 0.4	[8]
HIV-1MM (MDR)	Antiviral Assay	0.4 - 0.6	[8]
HIV-1JSL (MDR)	Antiviral Assay	0.4 - 0.6	[8]
HIV-1Ba-L	Antiviral Assay (PHA-PBMCs)	0.7	[2]

MDR: Multidrug-Resistant; PHA-PBMCs: Phytohemagglutinin-stimulated Peripheral Blood Mononuclear Cells

Table 2: Binding Affinity and Receptor Occupancy of **Aplaviroc**

Parameter	Value	Cell Type/Assay Condition	Reference
Kd	2.9 ± 1.0 nM	-	[8]
Kd (vs. Maraviroc)	Slightly lower affinity	Radioligand binding assay	[9]
Time to >98% Receptor Occupancy	2 - 3 hours (in vivo)	Human subjects	[10]
Time to 50% Receptor Occupancy	>100 hours (in vivo)	Human subjects	[10]

Table 3: Clinical Efficacy of **Aplaviroc** (Phase IIb EPIC Study)

Treatment Arm (in combination with LPV/r)	% Patients with HIV-1 RNA <400 copies/mL at Week 12	Reference
Aplaviroc 200 mg bid	50%	[11] [12]
Aplaviroc 400 mg bid	48%	[11] [12]
Aplaviroc 800 mg qd	54%	[11] [12]
Lamivudine/Zidovudine (3TC/ZDV)	75%	[11] [12]

bid: twice daily; qd: once daily; LPV/r: Lopinavir/Ritonavir

Key Experimental Protocols

Detailed methodologies for key experiments used to investigate CCR5 function with **Aplaviroc** are provided below.

Chemotaxis Assay

This assay measures the ability of a cell to migrate in response to a chemical stimulus. CCR5 antagonists like **Aplaviroc** are expected to inhibit the migration of CCR5-expressing cells towards CCR5 ligands such as CCL3, CCL4, and CCL5.

Principle: A transwell migration assay is used, where CCR5-expressing cells are placed in the upper chamber of a permeable membrane, and a chemoattractant (CCR5 ligand) is placed in the lower chamber. The number of cells that migrate through the membrane to the lower chamber is quantified.

Detailed Protocol:

- Cell Preparation:
 - Use a CCR5-expressing cell line (e.g., Ba/F3-CCR5) or freshly isolated peripheral blood mononuclear cells (PBMCs).[\[13\]](#)[\[14\]](#)
 - Wash the cells twice with serum-free RPMI 1640 medium and resuspend at a concentration of 1×10^6 cells/mL in the same medium.

- **Aplaviroc** Pre-incubation:
 - Prepare a serial dilution of **Aplaviroc** in serum-free RPMI 1640 medium.
 - Incubate the cells with various concentrations of **Aplaviroc** (or vehicle control) for 30 minutes at 37°C.
- Chemotaxis Setup:
 - Use a 96-well chemotaxis plate with a 5 µm pore size polycarbonate membrane.
 - Add 200 µL of serum-free RPMI 1640 medium containing a CCR5 ligand (e.g., 0.3 nM MIP-1α/CCL3) to the lower wells of the plate.[\[13\]](#)
 - Add 80 µL of the pre-incubated cell suspension to the upper insert.
- Incubation:
 - Incubate the plate for 3-4 hours at 37°C in a humidified incubator with 5% CO₂.
- Quantification of Migration:
 - After incubation, carefully remove the upper insert.
 - Quantify the number of cells that have migrated to the lower chamber using a cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.[\[13\]](#)
- Data Analysis:
 - Calculate the percentage of inhibition of chemotaxis for each **Aplaviroc** concentration compared to the vehicle control.
 - Determine the IC₅₀ value of **Aplaviroc** for chemotaxis inhibition.

Calcium Mobilization Assay

Upon ligand binding, CCR5 activates intracellular signaling pathways leading to a transient increase in intracellular calcium concentration ([Ca²⁺]_i). This assay measures the ability of **Aplaviroc** to block this ligand-induced calcium flux.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. The change in fluorescence intensity upon stimulation with a CCR5 agonist is measured, and the inhibitory effect of **Aplaviroc** is quantified.

Detailed Protocol:

- Cell Preparation:
 - Use a CCR5-expressing cell line (e.g., U-87-CCR5).[\[13\]](#)
 - Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
- Dye Loading:
 - Aspirate the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
- **Aplaviroc** Incubation:
 - Wash the cells to remove excess dye.
 - Add buffer containing various concentrations of **Aplaviroc** or vehicle control to the wells.
- Measurement of Calcium Flux:
 - Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.
 - Inject a CCR5 agonist (e.g., 10 nM RANTES/CCL5) into the wells and immediately record the change in fluorescence intensity over time (typically 2-3 minutes).[\[13\]](#)
- Data Analysis:
 - The peak fluorescence intensity after agonist addition is used to quantify the calcium response.

- Calculate the percentage of inhibition of calcium mobilization for each **Aplaviroc** concentration.
- Determine the IC50 value of **Aplaviroc** for the inhibition of calcium flux.

Receptor Internalization Assay

Ligand binding to CCR5 can induce its internalization from the cell surface. This assay assesses the effect of **Aplaviroc** on this process. As an antagonist, **Aplaviroc** is expected to have minimal effect on its own but can block agonist-induced internalization.

Principle: The amount of CCR5 on the cell surface is quantified using a labeled antibody or ligand. The reduction in surface CCR5 after agonist treatment, and the modulation of this effect by **Aplaviroc**, is measured.

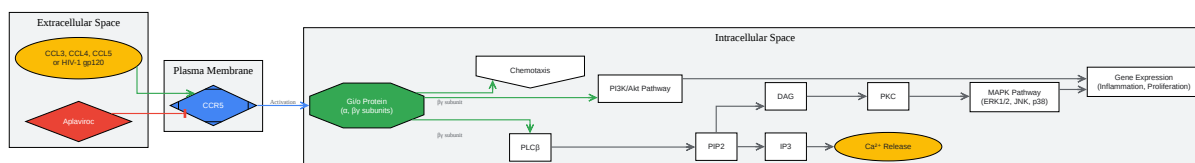
Detailed Protocol:

- Cell Preparation:
 - Use a cell line stably expressing CCR5.
 - Plate the cells in a 96-well plate.
- Treatment:
 - Treat the cells with a CCR5 agonist (e.g., CCL3L1) in the presence or absence of varying concentrations of **Aplaviroc** for a specific time (e.g., 30 minutes) at 37°C.^{[15][16]} Include a control group with no treatment.
- Staining for Surface CCR5:
 - Place the plate on ice to stop internalization.
 - Wash the cells with cold PBS.
 - Incubate the cells with a fluorescently labeled anti-CCR5 monoclonal antibody (that does not compete with **Aplaviroc** binding) or a labeled CCR5 ligand on ice for 1 hour.

- Quantification:
 - Wash the cells to remove unbound antibody/ligand.
 - Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader.
- Data Analysis:
 - Calculate the percentage of CCR5 internalization for each treatment condition relative to the untreated control.
 - Determine the effect of different **Aplaviroc** concentrations on agonist-induced internalization.

Mandatory Visualizations

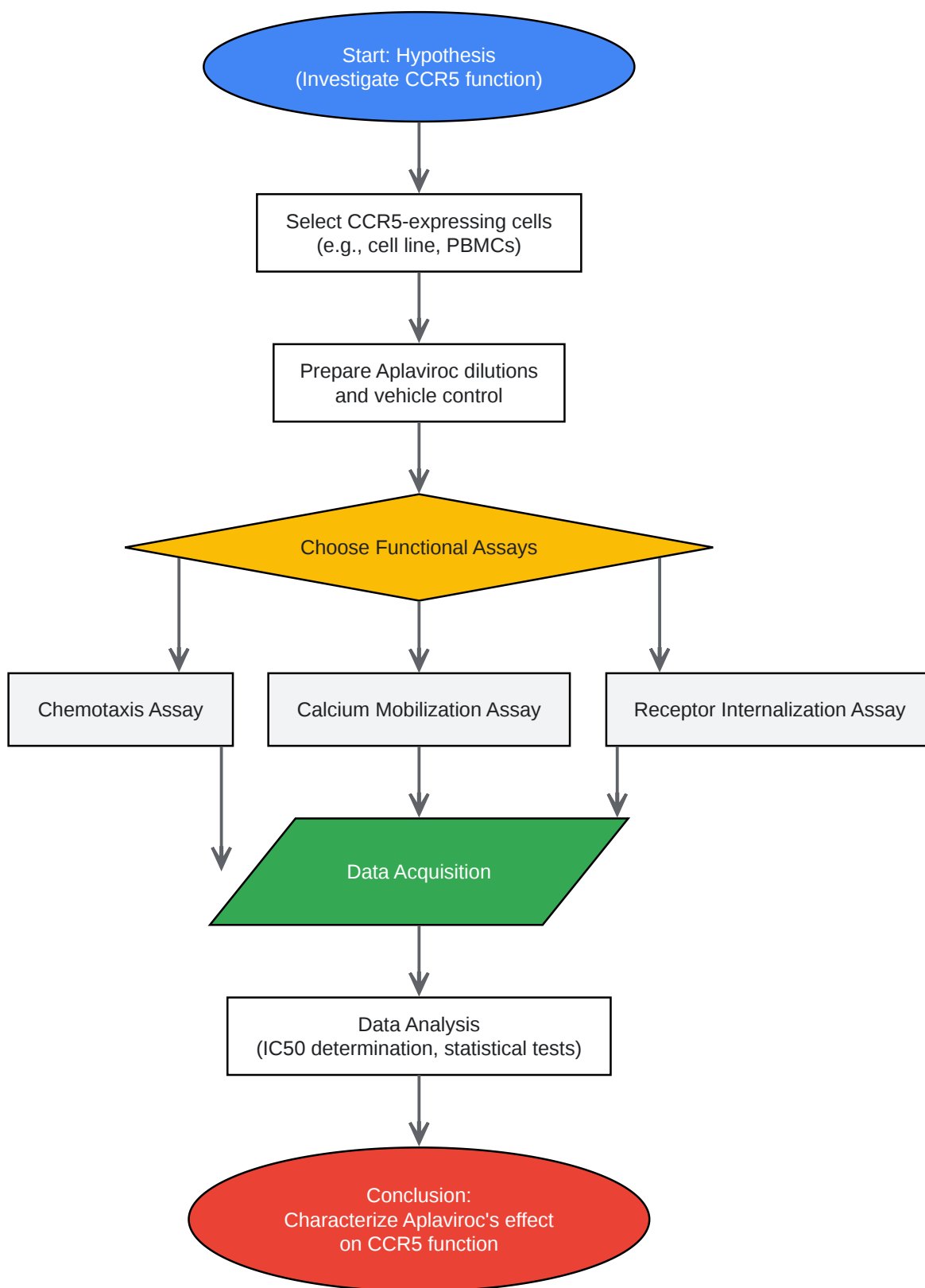
CCR5 Signaling Pathway



[Click to download full resolution via product page](#)

Caption: CCR5 signaling pathway and the inhibitory action of **Aplaviroc**.

Experimental Workflow for a CCR5 Antagonist



[Click to download full resolution via product page](#)

Caption: General experimental workflow for characterizing a CCR5 antagonist.

Conclusion

Aplaviroc, despite its discontinued clinical development, serves as a potent and specific tool for the in vitro and in vivo investigation of CCR5 biology. Its high affinity and slow dissociation rate from the receptor make it suitable for a range of functional assays. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to elucidate the complex roles of CCR5 in immunity and disease. While hepatotoxicity remains a concern in a clinical context, for preclinical research, **Aplaviroc** is an invaluable pharmacological agent to probe the intricacies of CCR5 signaling and function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Aplaviroc - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aplaviroc | HIV Protease | CCR | TargetMol [targetmol.com]
- 9. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]
- 10. In vitro and clinical investigation of the relationship between CCR5 receptor occupancy and anti-HIV activity of Aplaviroc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiviral activity and safety of aplaviroc, a CCR5 antagonist, in combination with lopinavir/ritonavir in HIV-infected, therapy-naïve patients: results of the EPIC study

(CCR100136) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.regionh.dk [research.regionh.dk]
- 13. researchgate.net [researchgate.net]
- 14. criver.com [criver.com]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Investigating CCR5 Function Using Aplaviroc: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665140#investigating-ccr5-function-using-aplaviroc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com